2-(4-T-Butylbenzoyl)oxazole

Description

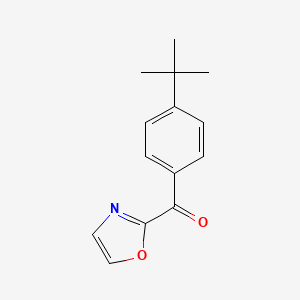

Structure

2D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDNYBLBWYGSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642090 | |

| Record name | (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-03-7 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl]-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2 4 T Butylbenzoyl Oxazole

The specific compound, 2-(4-t-Butylbenzoyl)oxazole, is a member of the 2-benzoyl oxazole (B20620) family. Its synthesis would typically follow established methods for the formation of the oxazole ring, with starting materials chosen to yield the desired substitution pattern.

One plausible synthetic route would be a variation of the Robinson-Gabriel synthesis. This would likely involve the reaction of an α-amino ketone with 4-t-butylbenzoyl chloride. The resulting N-acylated intermediate would then undergo cyclodehydration to form the oxazole ring.

Alternatively, a modern cross-coupling approach could be employed. For example, a Suzuki-Miyaura coupling reaction could potentially be used to couple an oxazole-2-boronic acid derivative with a 4-t-butylbenzoyl halide, or vice versa, in the presence of a suitable palladium catalyst. tandfonline.com

The key starting materials for the synthesis of this compound would be a source for the oxazole core and a source for the 4-t-butylbenzoyl group. These could include:

Oxazole or a suitable precursor.

4-t-Butylbenzoic acid or its derivatives, such as 4-t-butylbenzoyl chloride.

The choice of a specific synthetic method would depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of 2-(4-t-Butylbenzoyl)oxazole are crucial for its identification and characterization. While extensive experimental data for this specific compound is not widely published in readily accessible literature, we can infer some of its key properties based on its chemical structure and data from chemical suppliers.

| Property | Value |

| CAS Number | 898760-03-7 chemicalbook.com |

| Molecular Formula | C14H15NO2 chemicalbook.comalfa-chemistry.com |

| Molecular Weight | 229.27 g/mol alfa-chemistry.combldpharm.com |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic data is essential for confirming the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would show characteristic signals for the protons on the oxazole (B20620) ring, the t-butyl group, and the aromatic protons of the benzoyl group. The t-butyl protons would appear as a sharp singlet around 1.3 ppm. The aromatic protons would show a characteristic splitting pattern in the aromatic region of the spectrum.

¹³C NMR spectroscopy would reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the benzoyl group, the carbons of the oxazole ring, and the carbons of the t-butyl and phenyl groups.

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. There would also be characteristic bands for the C=N and C-O stretching vibrations of the oxazole ring, as well as C-H stretching and bending vibrations.

Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 229.27). Fragmentation patterns could provide further structural information.

Chemical Properties and Reactivity

The chemical properties and reactivity of 2-(4-t-Butylbenzoyl)oxazole are dictated by the interplay of the oxazole (B20620) ring and the 4-t-butylbenzoyl substituent.

The oxazole ring, being electron-rich, can undergo electrophilic substitution. However, the presence of the electron-withdrawing benzoyl group at the 2-position would likely deactivate the ring towards electrophilic attack compared to an unsubstituted oxazole.

The carbonyl group of the benzoyl moiety is a key reactive site. It can undergo nucleophilic addition reactions with a variety of nucleophiles, such as Grignard reagents or organolithium compounds. This would allow for further functionalization of the molecule. The carbonyl group could also be reduced to a secondary alcohol using reducing agents like sodium borohydride.

The t-butyl group is sterically bulky and relatively unreactive under most conditions, serving primarily to influence the steric environment and solubility of the molecule.

Research Applications

Established Synthetic Pathways for Oxazole Ring Construction

The foundational step in synthesizing complex oxazoles is the construction of the heterocyclic ring itself. Several classical and modern methods have been established for this purpose.

Cyclization Reactions and Dehydrative Approaches

Cyclization and dehydration are cornerstone strategies for forming the oxazole ring from acyclic precursors.

The Robinson-Gabriel synthesis is a prominent method that involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com This reaction is typically catalyzed by a cyclodehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid. wikipedia.orgpharmaguideline.com The necessary 2-acylamino-ketone precursors can be synthesized via the Dakin-West reaction. wikipedia.org

Another classic approach is the Fischer oxazole synthesis , first described in 1896, which utilizes a cyanohydrin and an aldehyde as starting materials in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.orgcutm.ac.in This method is fundamentally a dehydration reaction that proceeds under mild conditions to yield 2,5-disubstituted oxazoles. wikipedia.org

The Van Leusen oxazole synthesis offers a versatile route starting from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction proceeds via a base-promoted [3+2] cycloaddition mechanism, where an intermediate oxazoline (B21484) is formed and subsequently eliminates the tosyl group to yield the aromatic oxazole. organic-chemistry.orgnih.gov

Other notable cyclization methods include:

The reaction of α-haloketones with primary amides. cutm.ac.in

The copper(II)-catalyzed oxidative cyclization of enamides through vinylic C-H bond functionalization. organic-chemistry.org

The phenyliodine diacetate (PIDA)-mediated intramolecular oxidative cyclization of enamides, which provides a metal-free alternative. organic-chemistry.org

A mild cycloisomerization of propargyl amides mediated by silica (B1680970) gel (SiO2). nih.gov

A summary of common dehydrative cyclization approaches is presented below.

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, POCl₃, or PPA | Substituted Oxazoles |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted Oxazoles |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted Oxazoles |

| From α-Haloketones | α-Haloketone, Primary Amide | Heat | Substituted Oxazoles |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecular scaffolds like oxazoles in a single step, enhancing atom economy and reducing synthesis time.

A notable example is a three-component reaction that synthesizes 5-methoxyoxazoles from aldehydes, amines, and methyl α-isocyanoacetates. thieme-connect.com The reaction proceeds through the formation of a nitrilium intermediate, which then cyclizes to form the oxazole product. thieme-connect.com Another innovative MCR involves the visible-light photoredox-catalyzed three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to produce a wide array of substituted oxazoles at room temperature. organic-chemistry.org

These strategies allow for the rapid generation of diverse oxazole libraries from simple and readily available starting materials.

Advanced Approaches for 2-Substituted Oxazole Functionalization

While classical methods build the oxazole ring with substituents already in place, advanced strategies focus on the direct functionalization of a pre-formed oxazole core. This is particularly relevant for introducing specific groups, like the 4-t-butylbenzoyl moiety, at the C2 position.

Transition Metal-Catalyzed Transformations

Transition-metal catalysis has become an indispensable tool for the direct C–H functionalization of heterocycles, allowing for the formation of C–C and C–heteroatom bonds with high precision and efficiency. acs.orgnih.gov

Palladium catalysis is widely employed for the direct arylation of oxazoles. The regioselectivity of these reactions, particularly between the C2 and C5 positions, can be finely tuned. For instance, the use of specific phosphine (B1218219) ligands and solvent polarity can direct the arylation to either position. organic-chemistry.org Polar solvents tend to favor C5 arylation, while nonpolar solvents promote C2 arylation. organic-chemistry.org

An air-stable palladium complex derived from a secondary phosphine oxide (SPO) has proven effective for the direct C-H arylation and benzylation of (benz)oxazoles, showcasing the versatility of this approach. nih.gov These methods offer a direct route to 2-aryl oxazoles from an unsubstituted oxazole and an appropriate aryl halide or triflate. organic-chemistry.org

A highly effective and specific method for synthesizing 2-benzoyl oxazoles is the cobalt-catalyzed decarboxylative cross-coupling of oxazoles with α-oxocarboxylic acids. acs.orgresearchgate.net This transformation represents a novel application of cobalt catalysis in decarboxylative C–H functionalization and provides a direct and efficient pathway to valuable heteroaryl ketones. acs.orgresearchgate.netnih.gov

The reaction proceeds via an sp² C–H bond activation at the C2 position of the oxazole ring. acs.orgacs.org A typical catalytic system involves a cobalt(II) salt, such as CoCl₂ or CoBr₂, and a silver carbonate (Ag₂CO₃) oxidant at elevated temperatures. acs.orgresearchgate.net This methodology has been successfully applied to a range of oxazole and thiazole (B1198619) derivatives, coupling them with various α-oxocarboxylic acids to afford the corresponding 2-benzoyl heterocycles in good to excellent yields. researchgate.net

The table below summarizes the scope of the cobalt-catalyzed decarboxylative 2-benzoylation with various oxazoles and α-oxocarboxylic acids.

| Oxazole Substrate | α-Oxocarboxylic Acid | Catalyst/Oxidant | Product | Yield (%) |

| Benzoxazole (B165842) | 2-Oxo-2-phenylacetic acid | CoCl₂ / Ag₂CO₃ | 2-Benzoylbenzoxazole | 85 |

| 5-Methylbenzoxazole | 2-Oxo-2-phenylacetic acid | CoCl₂ / Ag₂CO₃ | 2-Benzoyl-5-methylbenzoxazole | 81 |

| 5-Chlorobenzoxazole | 2-Oxo-2-phenylacetic acid | CoCl₂ / Ag₂CO₃ | 2-Benzoyl-5-chlorobenzoxazole | 76 |

| Benzoxazole | 2-(4-Methoxyphenyl)-2-oxoacetic acid | CoCl₂ / Ag₂CO₃ | 2-(4-Methoxybenzoyl)benzoxazole | 78 |

| Benzoxazole | 2-(4-Chlorophenyl)-2-oxoacetic acid | CoCl₂ / Ag₂CO₃ | 2-(4-Chlorobenzoyl)benzoxazole | 75 |

| 4,5-Dimethyloxazole | 2-Oxo-2-phenylacetic acid | CoCl₂ / Ag₂CO₃ | 2-Benzoyl-4,5-dimethyloxazole | 65 |

Data compiled from published research findings. acs.orgresearchgate.net

This cobalt-catalyzed reaction is particularly advantageous for the synthesis of this compound, as it would involve the direct coupling of an oxazole with 2-(4-t-butylphenyl)-2-oxoacetic acid, offering a streamlined and efficient synthetic route.

Copper-Mediated Oxidative Annulation Mechanisms

Copper-catalyzed reactions have emerged as a powerful tool for the construction of oxazole rings, offering high efficiency and functional group tolerance. The synthesis of 2-benzoyl oxazoles can be envisioned through several copper-mediated oxidative annulation strategies. A plausible approach involves the reaction of a 4-t-butyl-substituted benzaldehyde (B42025) derivative with an appropriate C2-N synthon, such as an isocyanoacetate, in the presence of a copper catalyst and an oxidant.

A notable copper(I)-catalyzed tandem reaction for synthesizing 4,5-difunctionalized oxazoles from ethyl 2-isocyanoacetate and various aldehydes has been developed. rsc.orgrsc.org This process, facilitated by catalytic cuprous bromide (CuBr) and molecular oxygen as a green oxidant, proceeds via a cycloaddition followed by an oxidative dehydroaromatization mechanism. rsc.orgrsc.org While this method primarily yields oxazole-4-carboxylates, it establishes a key precedent for the copper-catalyzed formation of the oxazole ring from an aldehyde precursor. The reaction demonstrates broad substrate scope, including various substituted benzaldehydes, with yields ranging from 31% to 83%. rsc.org

Another relevant copper-mediated approach is the aerobic oxidative annulation of ketones and amines. acs.org This method allows for the synthesis of 2,4,5-trisubstituted oxazoles from readily available starting materials. acs.org Mechanistic studies suggest the formation of a keto-imine intermediate, highlighting the versatility of copper catalysis in facilitating the key C-O and C-N bond formations required for the oxazole core. acs.org Although this specific protocol leads to trisubstituted oxazoles, the underlying principles of copper-catalyzed oxidative C-H functionalization and cyclization are applicable to the synthesis of 2-benzoyl oxazoles.

For the direct synthesis of 2,4-disubstituted oxazoles, a method utilizing α-diazoketones and amides catalyzed by copper(II) triflate has been reported. organic-chemistry.org This reaction proceeds in good to excellent yields (75-87%) and demonstrates the utility of copper carbenoid intermediates in oxazole synthesis. organic-chemistry.org

A proposed mechanism for the synthesis of a 2-benzoyl oxazole derivative, such as this compound, could involve the copper-catalyzed reaction of 4-t-butylbenzaldehyde with a suitable isocyanide derivative. The catalytic cycle would likely involve the coordination of the copper catalyst to the reactants, facilitating the key cyclization and subsequent oxidation steps to furnish the aromatic oxazole ring.

Table 1: Examples of Copper-Mediated Oxazole Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 2-isocyanoacetate, Aldehydes | CuBr, O₂ | 4,5-Difunctionalized oxazoles | 31-83 | rsc.orgrsc.org |

| Ketones, Amines | Copper catalyst, O₂ | 2,4,5-Trisubstituted oxazoles | - | acs.org |

| α-Diazoketones, Amides | Cu(OTf)₂ | 2,4-Disubstituted oxazoles | 75-87 | organic-chemistry.org |

| Aryl acetaldehydes, Amines | Copper catalyst, O₂ | Substituted oxazoles | - | nih.gov |

Iodine(III)-Mediated Reactions for Substituted Oxazoles

Hypervalent iodine reagents have gained prominence as powerful oxidants in organic synthesis, enabling a variety of transformations under mild and often metal-free conditions. The synthesis of substituted oxazoles using iodine(III) reagents typically involves the oxidative cyclization of suitable precursors.

One effective strategy involves the reaction of ketones with nitriles mediated by an iodine(III) reagent, such as iodosobenzene (B1197198) (PhI=O), in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf₂NH). nih.govmdpi.comnih.gov This method allows for the single-step synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. nih.govmdpi.comnih.gov The proposed mechanism involves the in situ formation of an α-iodanyl ketone intermediate, which then undergoes a Ritter-type reaction with the nitrile. nih.govmdpi.com

For instance, the reaction of acetophenone (B1666503) with acetonitrile (B52724) in the presence of PhI=O and TfOH can produce 2,5-dimethyl-4-phenyloxazole. This highlights the potential of this methodology for constructing highly substituted oxazole rings.

Another approach utilizes the iodine(III)-mediated intramolecular oxidative cyclization of N-styrylbenzamides to yield 2,5-disubstituted oxazoles in high yields and short reaction times. organic-chemistry.org Furthermore, fluoroalkyl-containing oxazoles can be synthesized from β-monosubstituted enamines through a fluoroacyloxylation/cyclization cascade mediated by in situ generated fluoroalkyl-containing hypervalent iodine(III) species. acs.org

A metal-free annulation of alkynes, nitriles, and an oxygen atom (from PhIO) mediated by iodine(III) reagents in the presence of TfOH or Tf₂NH provides a regioselective route to 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.orgacs.org This method was successfully applied to the synthesis of the anti-inflammatory drug Oxaprozine. organic-chemistry.org

Table 2: Iodine(III)-Mediated Synthesis of Substituted Oxazoles

| Precursors | Iodine(III) Reagent/Acid | Product Type | Reference |

|---|---|---|---|

| Ketones, Nitriles | PhI=O, TfOH/Tf₂NH | 2,4-Disubstituted and 2,4,5-Trisubstituted oxazoles | nih.govmdpi.comnih.gov |

| N-Styrylbenzamides | PhI(OTf)₂ (in situ) | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| Alkynes, Nitriles | PhIO, TfOH/Tf₂NH | 2,4-Di- and 2,4,5-Trisubstituted oxazoles | organic-chemistry.orgacs.org |

| β-Monosubstituted enamines | PIDA, RCF₂CO₂H | 2-Fluoroalkylated oxazoles | acs.org |

Photochemical and Electrochemical Synthetic Modalities for Oxazoles

In recent years, photochemical and electrochemical methods have emerged as sustainable and powerful alternatives for the synthesis of heterocyclic compounds, including oxazoles. vapourtec.com These methods often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures.

Photochemical Synthesis:

Photochemical reactions can be utilized to generate highly reactive intermediates that can subsequently cyclize to form oxazoles. For example, a continuous flow process has been developed to convert isoxazoles into their oxazole counterparts via a photochemical transposition reaction. organic-chemistry.org This method allows for the rapid and mild synthesis of di- and trisubstituted oxazoles. organic-chemistry.org Another approach involves the visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to construct complex 2,4,5-trisubstituted oxazoles. rsc.org This catalyst- and additive-free transformation is triggered by a photo-generated α-phosphonium carbene. rsc.org Ketenimines, generated photochemically from isoxazoles, have also been shown to be valuable intermediates for the synthesis of other heterocycles. nih.gov

Electrochemical Synthesis:

Organic electrochemistry offers a green and efficient way to drive chemical reactions using electricity as the oxidant or reductant. acs.org An electrochemical strategy for the construction of polysubstituted oxazoles from easily available ketones and acetonitrile has been reported. acs.orgchemistryviews.org This method operates at room temperature and avoids the need for external chemical oxidants. acs.org The reaction is believed to proceed through a Ritter-type reaction followed by oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. acs.org

Another electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides to synthesize oxazoles. rsc.org This method is performed in a green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants. rsc.org The synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines has also been achieved electrochemically, offering a greener alternative to traditional methods that require hazardous oxidants. rsc.org

Table 3: Photochemical and Electrochemical Synthesis of Oxazoles

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Photochemical | Isoxazoles | Continuous flow, mild conditions | organic-chemistry.org |

| Photochemical | Iodonium-phosphonium ylides, Carboxylic acids, Nitriles | Catalyst- and additive-free, three-component reaction | rsc.org |

| Electrochemical | Ketones, Acetonitrile | Room temperature, no external oxidant | acs.orgchemistryviews.org |

| Electrochemical | Carboxylic acids, Isocyanides | Phosphine-mediated, metal-free | rsc.org |

| Electrochemical | β-Diketones, Benzylamines | Greener alternative, avoids hazardous oxidants | rsc.org |

Green Chemistry Principles Applied to Oxazole Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of oxazoles has benefited significantly from the application of these principles.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The application of microwave irradiation to oxazole synthesis has been shown to be highly effective. While specific examples for this compound are not detailed, the general utility of microwave heating for the formation of the oxazole ring from various precursors is well-established. This technique can potentially be applied to the copper-mediated or iodine(III)-mediated reactions described earlier to enhance their efficiency.

The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, the development of solvent-free reactions or the use of environmentally benign solvent systems like ionic liquids is a key area of green chemistry research.

An oxidative, copper-catalyzed, and solvent-free annulation method has been reported for the facile synthesis of 2,4,5-triarylated oxazoles at a mild temperature under an atmosphere of molecular oxygen. organic-chemistry.org This approach significantly reduces the environmental impact of the synthesis.

Ionic liquids (ILs), with their low vapor pressure, high thermal stability, and recyclability, have emerged as promising green solvents for a variety of organic transformations. ijpsonline.com The van Leusen oxazole synthesis, a well-known method for preparing oxazoles, has been successfully adapted to use ionic liquids as the reaction medium. organic-chemistry.org For example, the one-pot synthesis of 4,5-disubstituted oxazoles from tosylmethyl isocyanide (TosMIC), aliphatic halides, and aldehydes has been achieved in high yields using ionic liquids like [bmim]Br. organic-chemistry.org A key advantage is the ability to reuse the ionic liquid for multiple reaction cycles without a significant loss in product yield. organic-chemistry.org Furthermore, the synthesis of benzoxazole derivatives has been accomplished using metal-free and efficient long-chained acidic ionic liquids. ijpsonline.com These examples demonstrate the potential of ionic liquids to provide a more sustainable route to oxazole-containing compounds. researchgate.net

Table 4: Green Chemistry Approaches to Oxazole Synthesis

| Green Chemistry Principle | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave-Assisted Synthesis | Faster reaction times, higher yields | - |

| Solvent-Free Conditions | Copper-catalyzed annulation | Reduced waste, milder conditions | organic-chemistry.org |

| Benign Solvents | van Leusen synthesis in Ionic Liquids | Recyclable solvent, high yields | ijpsonline.comorganic-chemistry.org |

| Benign Solvents | Benzoxazole synthesis in acidic Ionic Liquids | Metal-free, efficient | ijpsonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of organic molecules, including this compound analogues. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are synergistically utilized to achieve a comprehensive structural elucidation.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR experiments, specifically proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for determining the basic framework of this compound analogues.

¹H NMR: Proton NMR spectra provide crucial information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For a typical this compound analogue, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the benzoyl and oxazole rings, as well as a characteristic singlet for the tert-butyl group. The chemical shifts and coupling constants of the oxazole ring protons are particularly diagnostic of the substitution pattern.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In the case of this compound analogues, the ¹³C NMR spectrum would show signals for the carbonyl carbon of the benzoyl group, the carbons of the aromatic rings, the oxazole ring carbons, and the carbons of the tert-butyl group.

¹⁵N NMR: While less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable insights into the electronic environment of the nitrogen atom within the oxazole ring. The chemical shift of the nitrogen atom is sensitive to substituent effects and conjugation within the molecule. For comprehensive analysis, nearly all ¹H, ¹³C, and ¹⁵N resonances can be assigned by combining various NMR experiments. acs.org

Table 1: Representative ¹H NMR Data for a this compound Analogue

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.20 | d | 2H | Aromatic Protons (benzoyl) |

| 7.85 | s | 1H | Oxazole Proton |

| 7.60 | d | 2H | Aromatic Protons (benzoyl) |

| 7.30 | s | 1H | Oxazole Proton |

| 1.35 | s | 9H | tert-Butyl Protons |

Note: This is a representative table; actual chemical shifts and multiplicities may vary depending on the specific analogue and solvent used.

Table 2: Representative ¹³C NMR Data for a this compound Analogue

| Chemical Shift (ppm) | Assignment |

|---|---|

| 182.0 | Carbonyl Carbon |

| 161.5 | Oxazole Carbon |

| 157.0 | Aromatic Carbon (C-tBu) |

| 142.0 | Oxazole Carbon |

| 130.0 | Aromatic Carbon |

| 128.5 | Oxazole Carbon |

| 126.0 | Aromatic Carbon |

| 35.5 | tert-Butyl Quaternary Carbon |

| 31.0 | tert-Butyl Methyl Carbons |

Note: This is a representative table; actual chemical shifts may vary depending on the specific analogue and solvent used.

Two-Dimensional (2D) NMR Techniques (COSY, TOCSY, ROESY)

Two-dimensional NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the molecular structure and determining stereochemistry. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the molecule. For this compound analogues, COSY spectra would show correlations between the coupled aromatic protons on the benzoyl ring. acs.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all protons within a coupled network, such as those on the aromatic rings. acs.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. ROESY is crucial for determining the three-dimensional structure and confirming the relative orientation of different parts of the molecule, such as the spatial relationship between the benzoyl and oxazole rings. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to precisely determine the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound analogues, HRMS provides an exact mass measurement with high accuracy, typically to within a few parts per million (ppm). This level of precision enables the differentiation between compounds with the same nominal mass but different elemental formulas.

Beyond molecular formula confirmation, HRMS is also employed for fragmentation analysis. By subjecting the parent ion to fragmentation, a characteristic pattern of daughter ions is produced. The analysis of these fragments provides valuable information about the structural components of the molecule, helping to confirm the connectivity of the benzoyl and oxazole moieties.

Table 3: Representative HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 230.1175 | 230.1172 | -1.3 |

Note: The calculated exact mass is based on the molecular formula C₁₄H₁₅NO₂. The measured mass and mass difference are illustrative.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies. This technique is highly effective for identifying the functional groups present in a molecule. For this compound analogues, the IR spectrum provides key diagnostic peaks that confirm the presence of the carbonyl group and the aromatic and oxazole rings.

Key vibrational bands for this compound analogues include:

A strong absorption band typically in the range of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the benzoyl ketone.

Absorption bands in the region of 1500-1600 cm⁻¹ and 1450-1550 cm⁻¹ attributed to the C=C and C=N stretching vibrations within the aromatic and oxazole rings, respectively.

C-H stretching vibrations for the aromatic and tert-butyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The C-O-C stretching vibration of the oxazole ring typically appears in the 1000-1300 cm⁻¹ region.

The precise positions of these bands can be influenced by the substitution pattern on the oxazole ring.

Table 4: Representative IR Absorption Bands for a this compound Analogue

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2960 | Strong | C-H stretch (tert-butyl) |

| ~1660 | Strong | C=O stretch (benzoyl) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~1540 | Medium | C=N stretch (oxazole) |

| ~1100 | Medium | C-O-C stretch (oxazole) |

Note: This is a representative table; actual frequencies and intensities may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound analogues, which possess a conjugated system extending across the benzoyl and oxazole rings, UV-Vis spectroscopy is used to characterize the electronic transitions.

The UV-Vis spectrum of a typical this compound analogue would exhibit absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic and heterocyclic rings. This technique is valuable for comparing the electronic properties of a series of related analogues.

Table 5: Representative UV-Vis Absorption Data for a this compound Analogue

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|

| ~280 | ~15,000 | π → π* |

| ~320 | ~8,000 | n → π* |

Note: This is a representative table; actual absorption maxima and molar absorptivities may vary depending on the specific analogue and solvent used.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound analogue, a detailed molecular structure can be obtained.

This technique provides highly accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation in the solid state. For oxazole derivatives, X-ray crystallography can reveal important structural details, such as the planarity of the ring systems and the orientation of the tert-butylbenzoyl group relative to the oxazole ring. For instance, studies on related oxazole-carboxamide derivatives have shown a strong preference for a trans orientation in the solid state. acs.org

Table 6: Representative Crystallographic Data for an Oxazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

Note: This is a representative table; actual crystallographic parameters will be specific to the crystal structure of the this compound analogue.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a critical analytical technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on the proposed molecular formula, the stoichiometric accuracy of the synthesized compound can be confirmed. This verification is a fundamental step in the structural elucidation of new chemical entities.

For a series of heterocyclic compounds, including those with oxazole moieties, elemental analysis provides definitive evidence of their composition. The analysis is typically performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured, and the percentage of each element is calculated. The close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong support for the assigned chemical structure.

In the study of various oxazole and related heterocyclic derivatives, elemental analysis has been routinely used to confirm their successful synthesis. For instance, in the characterization of novel 1,2,4-oxadiazole (B8745197) derivatives, the experimentally found percentages of C, H, and N were in close agreement with the calculated values, substantiating the proposed structures. Similarly, for a series of 5-(thiophen-2-yl)oxazole derivatives, the analytical data obtained from elemental analysis corresponded well with the theoretical values, confirming their elemental composition. orgsyn.org

Table 1: Representative Elemental Analysis Data for Substituted Oxazole Analogues

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| 5-(Thiophen-2-yl)oxazole | C₇H₅NOS | Calculated | 55.61 | 3.33 | 9.26 |

| Found | 55.44 | 3.57 | 9.22 | ||

| 4-Bromo-5-(thiophen-2-yl)oxazole | C₇H₄BrNOS | Calculated | 36.54 | 1.75 | 6.09 |

| Found | 36.61 | 1.91 | 6.10 |

Note: The data in this table is representative of related oxazole compounds and serves to illustrate the application of elemental analysis. Data for 2-(4-tert-butylbenzoyl)oxazole specifically was not available in the cited literature.

Chromatographic Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for assessing the purity of newly synthesized compounds, ensuring that the sample is free from starting materials, by-products, or other impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds, such as 2-(4-tert-butylbenzoyl)oxazole and its analogues.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18 or C8 silica gel), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

The development of a robust HPLC method involves optimizing several parameters, including the choice of column, mobile phase composition, flow rate, and detection wavelength. The detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds, and the resulting chromatogram provides information on the retention time and peak area of each component. A high purity level is indicated by a single, sharp peak corresponding to the target compound.

For compounds structurally related to 2-(4-tert-butylbenzoyl)oxazole, such as other oxazole and benzoyl derivatives, RP-HPLC methods have been successfully developed and validated. For example, the purity of 5-(thiophen-2-yl)oxazole was determined to be 98.8% by HPLC analysis using a C8 column with a gradient mobile phase of acetonitrile and 0.2% perchloric acid in water, with detection at 210 nm. orgsyn.org The validation of such methods, as per ICH guidelines, typically includes assessments of linearity, accuracy, precision, specificity, and robustness, ensuring the reliability of the purity determination. nih.govbeilstein-journals.orgnih.govijrpc.com

Table 2: Representative HPLC Method Parameters for Purity Assessment of Related Compounds

| Parameter | Description |

| Column | Agilent® Eclipse XDB-C8, 4.6 mm × 150 mm |

| Mobile Phase | A: Acetonitrile; B: 0.2% Perchloric Acid in Water |

| Gradient | Isocratic 70% B for 2 min, then gradient to 10% B over 8 min |

| Flow Rate | 2 mL/min |

| Detection | UV at 210 nm |

| Purity of Analyte | 98.8% (for 5-(thiophen-2-yl)oxazole) |

Note: The data in this table is based on a method developed for a related oxazole compound and illustrates typical HPLC parameters. A specific validated method for 2-(4-tert-butylbenzoyl)oxazole was not detailed in the referenced literature.

Detailed Reaction Mechanisms of Oxazole Ring Formation and Subsequent Functionalization

The synthesis of the oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, can be achieved through various synthetic routes. ijpsonline.comijpsonline.comyoutube.com Classic methods include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis, utilizing a cyanohydrin and an aldehyde. ijpsonline.comwikipedia.orgcutm.ac.in More contemporary approaches often involve cascade reactions and metal-catalyzed processes to enhance efficiency and substrate scope. organic-chemistry.orgnih.govacs.org

Anionic pathways are crucial in several oxazole syntheses. For instance, in the Van Leusen oxazole synthesis, a key step involves the deprotonation of tosylmethyl isocyanide (TosMIC) to form a nucleophilic anion. ijpsonline.comnih.gov This anion then attacks an aldehyde, initiating a cascade of events leading to the oxazole ring. The basicity of the reaction medium plays a critical role in facilitating this deprotonation and the subsequent cyclization. nih.gov Deprotonation at the C2 position of the oxazole ring itself can also occur, leading to a ring-opened enolate-isonitrile intermediate in equilibrium with the lithiated oxazole. wikipedia.org

The formation of 2-benzoyl oxazoles often proceeds through a series of key intermediates and cascade reactions, which are sequential transformations occurring in a single pot. nih.govacs.org

Acyloxyphosphonium Ions: In some electrochemical syntheses, an acyloxyphosphonium ion is generated as a key intermediate through anodic oxidation. This is followed by nucleophilic substitution and cycloaddition with an isocyanide to form the oxazole ring. rsc.org

Imidate Radicals: Radical cascade strategies have been developed where imidate radicals, generated in situ, undergo cyclization to form the oxazole skeleton. researchgate.net

Vinyl-Gold Intermediates: Dual catalytic systems involving gold can generate vinyl-gold intermediates that undergo oxygen radical addition to form substituted oxazoles. organic-chemistry.org

Chloro-oxazoline Intermediate: The Fischer oxazole synthesis proceeds through an iminochloride intermediate, which reacts with an aldehyde to form a chloro-oxazoline intermediate that subsequently eliminates HCl to yield the oxazole. wikipedia.org

Oxazoline Intermediates: The Van Leusen reaction proceeds via an oxazoline intermediate which, under basic conditions, eliminates the tosyl group to form the aromatic oxazole ring. ijpsonline.comnih.gov

These cascade processes offer significant advantages in terms of atom economy and procedural simplicity, allowing for the construction of complex oxazole derivatives from readily available starting materials. nih.govacs.org

Electrophilic and Nucleophilic Reactivity of the Oxazole Core

The oxazole ring exhibits distinct patterns of reactivity towards electrophiles and nucleophiles, influenced by the inherent electronic properties of the heterocycle and the nature of its substituents. wikipedia.orgpharmaguideline.com

The 2-(4-T-Butylbenzoyl) substituent significantly impacts the reactivity of the oxazole core. The benzoyl group is electron-withdrawing, which deactivates the oxazole ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the C2 position. pharmaguideline.com

| Reaction Type | Position of Attack | Influence of 2-(4-T-Butylbenzoyl) Group |

| Electrophilic Substitution | C5 | Deactivating effect, requires activating groups on the ring. wikipedia.orgyoutube.com |

| Nucleophilic Substitution | C2 | Activating effect, facilitates attack. wikipedia.orgpharmaguideline.com |

| Deprotonation | C2 | Acidification of the C2-proton, facilitating metallation. wikipedia.orgpharmaguideline.com |

The bulky tertiary butyl group on the benzoyl moiety can also exert steric hindrance, potentially influencing the approach of reagents and the regioselectivity of certain reactions.

Stereochemistry plays a crucial role in many reactions involving oxazoles and their precursors.

Cycloaddition Reactions: The Diels-Alder reaction of oxazoles with dienophiles often proceeds with a degree of stereoselectivity, leading to specific stereoisomers of the resulting pyridine (B92270) derivatives. The stereochemistry of the dienophile can dictate the stereochemical outcome of the adduct.

Asymmetric Synthesis: Chiral auxiliaries and catalysts can be employed to achieve stereocontrolled synthesis of oxazole derivatives. For instance, nickel-catalyzed allylation of imines can produce homoallylic amines with high diastereoselectivity. acs.org

Reactions of Dihydro-oxazoles: Reactions of 4,5-dihydro-1,3-oxazoles can proceed with high stereoselectivity, allowing for the synthesis of stereochemically defined amino diols. The configuration of the starting dihydro-oxazole influences the stereochemistry of the product. iupac.org

Photochemical and Electrochemical Reaction Pathways and Mechanisms

Oxazoles can undergo a variety of transformations under photochemical and electrochemical conditions, leading to diverse and often complex molecular architectures. tandfonline.comsrce.hr

Photochemical Reactions:

Cycloadditions: Oxazoles can participate in photoinduced inter- and intramolecular cycloaddition reactions. srce.hr For example, 4- and 5-(o-vinylstyryl)oxazoles undergo intramolecular photocycloaddition to yield fused oxazoline-benzobicyclo[3.2.1]octadiene structures. beilstein-journals.org

Rearrangements: Photolysis of isoxazoles can lead to the formation of oxazoles through rearrangement pathways involving intermediates like acyl azirines and ketenimines. nih.gov

Three-Component Assembly: Visible-light-induced three-component reactions can construct complex trisubstituted oxazoles from simple starting materials, proceeding through a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade. rsc.orgrsc.org

Electrochemical Reactions:

Synthesis: Electrochemical methods provide a green and efficient route for the synthesis of polysubstituted oxazoles. organic-chemistry.orgchemistryviews.orgresearchgate.net These reactions often proceed via oxidative cyclization, avoiding the need for external chemical oxidants. organic-chemistry.orgresearchgate.net For instance, the electrolysis of ketones and acetonitrile can yield oxazoles through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgresearchgate.net

Reduction: The electrochemical reduction of the oxazole ring has been studied, with the reaction typically occurring at the C2-position in protic solvents. tandfonline.com

These photochemical and electrochemical methods offer powerful tools for the synthesis and functionalization of oxazoles, often under mild and environmentally friendly conditions.

Quantum Chemical Calculations of Oxazole Systems

Quantum chemical calculations are fundamental to understanding the behavior of oxazole-containing compounds. These computational techniques are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) methods. For oxazole systems, DFT and ab initio methods are particularly prominent in the scientific literature for their accuracy in predicting molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and effective method for studying oxazole derivatives due to its balance of computational cost and accuracy. irjweb.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed in conjunction with various basis sets, such as 6-311G++(d,p), to perform these calculations. irjweb.combohrium.com

DFT studies on oxazole derivatives are used to:

Optimize molecular geometry: Determining the most stable three-dimensional arrangement of atoms. bohrium.com

Calculate electronic properties: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. irjweb.comnih.gov

Predict spectroscopic properties: Such as one- and two-photon absorption, which are important for optical applications. bohrium.com

Analyze chemical reactivity parameters: Including chemical potential, hardness, softness, and electrophilicity index, which provide insights into the molecule's reaction tendencies. irjweb.comnih.gov

The choice of functional and basis set can influence the results, and studies often validate their computational approach against experimental data where available. bohrium.com Solvent effects can also be incorporated into DFT calculations using models like the Polarizable Continuum Model (PCM) to provide a more realistic description of the molecule's behavior in solution. bohrium.com

Ab Initio Methods and High-Level Electron Correlation Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical rigor. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples of ab initio calculations. nih.govrsc.org

Key applications of ab initio methods in the study of oxazole systems include:

Accurate energy calculations: Providing precise energies for different molecular conformations. rsc.org

Investigation of reaction mechanisms: Locating transition state structures to understand how chemical reactions occur. rsc.org

Parameterization of force fields: The results from ab initio calculations can be used to develop and refine parameters for molecular mechanics force fields like AMBER, which are used for large-scale simulations. nih.gov

High-level electron correlation calculations, such as MP2, are important for capturing the effects of electron-electron interactions that are not fully accounted for in simpler methods like Hartree-Fock. nih.govrsc.org These calculations, while computationally more demanding, can provide more accurate descriptions of molecular properties, especially for systems where electron correlation is significant.

Molecular Geometry and Electronic Structure Analysis

The three-dimensional arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical and physical properties. Computational methods provide a powerful means to analyze the molecular geometry and electronic structure of this compound.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Theoretical calculations, particularly using DFT and ab initio methods, can provide highly accurate predictions of a molecule's equilibrium geometry. bohrium.comrsc.org This includes the precise determination of:

Bond Lengths: The distances between the centers of two bonded atoms. For instance, in a related oxazole derivative, the bond length between the bonding atoms influences the strength of the attractive force between them. irjweb.com

Bond Angles: The angles formed by three connected atoms. For example, in an oxazole ring, the N15–C16–O12 and O12–C13–C14 bond angles were calculated to be 114.1° and 107.4°, respectively, using DFT. irjweb.com

Dihedral Angles: The angles between two intersecting planes, which define the rotational conformation around a chemical bond. In a study of an oxazole derivative, the dihedral angle O12–C16–N11–C10 was found to be in the range of 170-180.0° using the B3LYP/6-31G(d,p) method. irjweb.com

These geometric parameters are crucial for understanding the molecule's shape, steric hindrance, and potential points of interaction with other molecules.

Below is a table showcasing typical bond lengths and angles for an oxazole ring, which would be foundational for analyzing this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value (DFT) |

| Bond Angle | N15 | C16 | O12 | 114.1° |

| Bond Angle | O12 | C13 | C14 | 107.4° |

| Bond Angle | O12 | C16 | N11 | 117.1-124.0° |

| Dihedral Angle | O12 | C16 | N11 | C10 |

Note: These values are for a related oxazole derivative and serve as an illustrative example.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons. irjweb.com

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. irjweb.com Conversely, a larger gap indicates higher stability. nih.gov

For oxazole derivatives, the HOMO and LUMO are typically of π-character, indicating that electronic transitions are of the π-π* type. bohrium.com The HOMO-LUMO gap for unsubstituted oxazole has been calculated to be 6.957 eV, indicating it is more stable than benzene (B151609) (6.720 eV) and furan (B31954) (6.572 eV). nih.gov

The table below presents calculated HOMO, LUMO, and HOMO-LUMO gap energies for oxazole and some of its derivatives, illustrating the effect of substituents on these properties.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔELUMO-HOMO (eV) |

| Oxazole | -7.258 | -0.618 | 6.640 |

| 2-methyloxazole | -6.868 | -0.337 | 6.531 |

| 5-phenyloxazole | -6.345 | -1.542 | 4.803 |

| 2-methyl-5-phenyloxazole | -6.109 | -1.401 | 4.708 |

Data sourced from a study on the photo-oxidation of oxazole and its substituents. nih.gov

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides a powerful framework for predicting the chemical reactivity and selectivity of molecules like this compound. By analyzing the electronic structure and energy landscapes of potential reaction pathways, researchers can gain insights into how a molecule will behave in a chemical reaction.

Several key parameters derived from quantum chemical calculations are used to predict reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): As discussed previously, the energies and spatial distributions of the HOMO and LUMO are fundamental to predicting reactivity. wikipedia.org The HOMO indicates regions of a molecule that are likely to act as a nucleophile (electron donor), while the LUMO points to electrophilic (electron acceptor) sites. youtube.com The interaction between the HOMO of one reactant and the LUMO of another is a key factor in many chemical reactions. wikipedia.org

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. Electrons flow from a molecule with a higher chemical potential to one with a lower chemical potential. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. Softer molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. irjweb.comnih.gov

Fukui Functions: These functions provide information about the local reactivity of a molecule, indicating which specific atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For instance, studies on oxazole derivatives have used Fukui functions to predict that the nitrogen atom is the preferred site for hard reactions in the presence of electron-withdrawing substituents. researchgate.net

By calculating and analyzing these parameters, chemists can make predictions about:

Reaction Sites: Identifying the most likely atoms or functional groups to participate in a reaction.

Regioselectivity: Predicting which of several possible products will be preferentially formed in a reaction. rsc.org

Reaction Mechanisms: Elucidating the step-by-step pathway of a chemical transformation, including the identification of transition states and intermediates. rsc.org

For example, in the context of cycloaddition reactions involving oxazole, frontier molecular orbital theory can be used to predict the reactivity of different dienophiles, although it may have limitations in accounting for steric and other electronic interactions in the transition state. rsc.org

Application of Local Reactivity Descriptors (e.g., Fukui Functions)

To comprehend the chemical reactivity of this compound at an atomic level, local reactivity descriptors derived from Density Functional Theory (DFT) are invaluable tools. Among these, Fukui functions are particularly insightful as they indicate the propensity of each atomic site in a molecule to an electrophilic, nucleophilic, or radical attack.

The calculation of Fukui functions involves the analysis of electron density changes with respect to the total number of electrons. For this compound, these calculations can predict the most reactive sites. The oxazole ring itself presents multiple potential reaction centers. Generally, for oxazole derivatives, electrophilic substitution is favored at the C5 position, while nucleophilic attack often targets the C2 position. researchgate.net The presence of the electron-withdrawing 4-T-Butylbenzoyl group at the C2 position is expected to significantly influence this reactivity pattern.

Quantum chemical studies on various oxazole derivatives have shown that substituents play a crucial role in determining the local reactivity. nih.gov For instance, electron-withdrawing groups, such as the benzoyl group, tend to make the nitrogen atom in the oxazole ring a harder nucleophilic site. nih.gov Conversely, these groups enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

The Fukui functions, ƒ+(r) for nucleophilic attack and ƒ-(r) for electrophilic attack, can be calculated for each atom in this compound. It is anticipated that the carbonyl carbon of the benzoyl group will exhibit a high value for ƒ+(r), indicating its susceptibility to nucleophilic addition. The bulky t-butyl group, being electron-donating, will likely influence the electronic distribution on the phenyl ring, which in turn affects the reactivity of the entire benzoyl moiety.

A conceptual DFT study would provide a detailed map of these reactivity descriptors across the molecule. The table below illustrates the kind of data that would be generated from such a study, highlighting the predicted reactive sites.

| Atomic Site | Predicted Fukui Function (ƒ+) (Arbitrary Units) | Predicted Fukui Function (ƒ-) (Arbitrary Units) | Predicted Reactive Nature |

| Oxazole N3 | Low | High | Electrophilic attack |

| Oxazole C2 | High | Low | Nucleophilic attack |

| Oxazole C4 | Moderate | Moderate | Moderate reactivity |

| Oxazole C5 | Low | High | Electrophilic attack |

| Carbonyl Carbon (Benzoyl) | Very High | Low | Nucleophilic attack |

| Carbonyl Oxygen (Benzoyl) | Low | High | Electrophilic attack |

This table is a representation of expected trends based on general principles of chemical reactivity for similar compounds and is not based on direct experimental or computational data for this compound.

Excited-State Dynamics and Photoreactivity Simulations of Oxazole Derivatives

Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways can include fluorescence, phosphorescence, and non-radiative decay, as well as photochemical reactions such as rearrangements or bond cleavages. For many oxazole derivatives, particularly those with aromatic substituents, fluorescence is a common de-excitation pathway. nih.gov

Simulations of excited-state dynamics, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), can map out the potential energy surfaces of the excited states. These surfaces reveal the likely pathways for relaxation and reaction. For instance, studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown that excited-state intramolecular proton transfer (ESIPT) can lead to dual fluorescence, a phenomenon where emission occurs from both the initially excited and the proton-transferred species. nih.gov Although this compound lacks the hydroxyl group necessary for ESIPT, the presence of the benzoyl group can still lead to complex excited-state behavior, including the possibility of intersystem crossing to triplet states, which could be precursors for photoreactions.

The photoreactivity of the oxazole ring itself has been a subject of interest, with photoisomerizations and photooxygenations being reported for various derivatives. researchgate.net The bulky 4-t-butylbenzoyl substituent is expected to influence these processes by altering the energies of the excited states and introducing steric constraints that may favor certain reaction pathways over others.

Molecular Mechanics and Dynamics for Conformational and Energetic Research

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and chemical properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and energetic properties of such molecules.

The key flexible bond in this compound is the single bond connecting the benzoyl group to the oxazole ring. Rotation around this bond will give rise to different conformers with varying energies. The steric bulk of the 4-t-butylphenyl group and the oxazole ring will create a rotational barrier, and MM calculations can be used to determine the energy profile of this rotation. The most stable conformer is likely to be one where the steric clash between the two ring systems is minimized.

A detailed conformational analysis would involve a systematic search of the potential energy surface. The results of such a search would identify the low-energy conformers and the transition states connecting them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a condensed phase.

MD simulations can provide further insights by modeling the dynamic behavior of the molecule over time, taking into account temperature and solvent effects. An MD simulation of this compound in a solvent would reveal the accessible conformations and the timescales of conformational changes. It would also provide information on the solvation structure around the molecule.

The following table summarizes the types of information that can be obtained from MM and MD studies of this compound.

| Computational Method | Information Obtained |

| Molecular Mechanics (MM) | - Identification of stable conformers- Calculation of relative energies of conformers- Determination of rotational energy barriers |

| Molecular Dynamics (MD) | - Simulation of molecular motion over time- Analysis of conformational flexibility and dynamics- Study of solvent effects on conformation |

This table outlines the general capabilities of MM and MD methods as they would be applied to this compound.

The presence of the bulky t-butyl group is known to significantly influence the conformational preferences and can act as a steric shield, potentially affecting the molecule's reactivity and intermolecular interactions. researchgate.net Computational studies on similar sterically hindered molecules have demonstrated the power of these methods in elucidating such effects. nih.gov

Advanced Chemical Research Applications and Ligand Design with Oxazole Scaffolds

Design and Synthesis of Chiral Oxazole-Containing Ligands

The inherent structural features of the oxazole (B20620) ring, combined with the ability to introduce various substituents, make it an attractive scaffold for the construction of chiral ligands. The 4-t-butylbenzoyl group in 2-(4-t-Butylbenzoyl)oxazole provides a sterically demanding and electronically distinct handle that can be strategically utilized in ligand design.

Development of Monoxazolines, Bis(oxazolines), and Related Ligand Architectures

While direct synthesis of monoxazoline and bis(oxazoline) ligands from this compound is not extensively documented in publicly available literature, the general synthetic strategies for these ligand classes provide a framework for how such transformations could be conceptualized. The synthesis of chiral bis(oxazoline) ligands, often referred to as BOX ligands, typically involves the condensation of a dicarboxylic acid derivative with a chiral amino alcohol. orgsyn.orgacs.org For instance, diethyl malonimidate dihydrochloride (B599025) can be reacted with a chiral amino alcohol, such as (1R,2S)-(+)-cis-1-amino-2-indanol, to form the corresponding bis(oxazoline) ligand. orgsyn.org

These C2-symmetric bis(oxazoline) ligands have proven to be highly effective in a wide range of metal-catalyzed asymmetric reactions. acs.orgbldpharm.com The modular nature of their synthesis allows for the tuning of steric and electronic properties by varying both the chiral amino alcohol and the dicarbonyl precursor. bldpharm.com This adaptability is crucial for optimizing catalytic activity and enantioselectivity for specific transformations. bldpharm.com

Engineering of Planar-Chiral Oxazole-Pyridine N,N-Ligands

A significant advancement in ligand design has been the development of planar-chiral oxazole-pyridine N,N-ligands. dicp.ac.cndicp.ac.cnresearchgate.net These ligands introduce an element of planar chirality, often by incorporating a [2.2]paracyclophane backbone, which creates a rigid and sterically hindered chiral environment around the metal center. dicp.ac.cndicp.ac.cnresearchgate.net The synthesis of these ligands, abbreviated as COXPY, can be achieved through the condensation of a chiral aminophenol, such as (Rp)-4-hydroxy-5-amino[2.2]paracyclophane, with a picolinimidate derivative. dicp.ac.cn

The resulting planar-chiral oxazole-pyridine ligands have demonstrated exceptional performance in enantioselective palladium-catalyzed reactions, such as the asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cn The ability to fine-tune the steric and electronic properties by modifying the pyridine (B92270) moiety further enhances their potential as a versatile class of N,N-ligands. dicp.ac.cn

Role in Asymmetric Catalysis and Enantioselective Synthesis

The application of chiral oxazole-containing ligands in asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient production of enantiomerically pure compounds.

Transition Metal-Catalyzed Enantioselective Transformations

Chiral oxazoline-containing ligands are extensively used in a variety of transition metal-catalyzed reactions. bldpharm.com Their success stems from their ready accessibility, modular nature, and the strong influence of the chiral center adjacent to the coordinating nitrogen atom on the stereochemical outcome of the reaction. bldpharm.com

Planar-chiral oxazole-pyrimidine ligands, known as PYMCOX, have been successfully applied in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols with high yields and enantioselectivities. dicp.ac.cnresearchgate.net For example, the use of a Pd(OAc)2/COXPY catalyst system has been shown to be effective in the asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cn The optimization of reaction conditions, including the choice of ligand, oxidant, and solvent, is crucial for achieving high enantioselectivity. dicp.ac.cn

Table 1: Representative Transition Metal-Catalyzed Enantioselective Transformations with Oxazole-Containing Ligands

| Reaction Type | Catalyst System | Ligand Type | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Acetoxylative Cyclization | Pd(OAc)2/COXPY | Planar-Chiral Oxazole-Pyridine | Chiral cis-hydrobenzofurans | High | High | dicp.ac.cn |

| Asymmetric 1,2-Reduction | Nickel-catalyzed | Planar-Chiral Oxazole-Pyrimidine (PYMCOX) | Chiral Allylic Alcohols | up to 99% | up to 99% | dicp.ac.cnresearchgate.net |

Hybrid Lewis Acid/Lewis Base Catalytic Systems

The development of hybrid catalysts that combine both Lewis acidic and Lewis basic functionalities within a single molecular framework represents a sophisticated approach to catalysis. Oxazole-carboxamide structures have been explored as precatalysts in such systems. acs.org These bifunctional catalysts aim to activate both the nucleophile and the electrophile simultaneously, bringing them into close proximity for the desired bond formation. acs.org

In one approach, proline-derived oxazole-carboxamides have been used in combination with Lewis acidic metal salts, such as Zn(OTf)2, for direct aldol (B89426) reactions. acs.org The design of these precatalysts is crucial to ensure the proper geometric arrangement for activating both the aldehyde/ketone donor and the acceptor. acs.org However, challenges remain, as these systems can sometimes exhibit sluggish reactivity with less-activated substrates. acs.org

Strategic Intermediate in Complex Organic Synthesis Pathways

While specific examples detailing the use of this compound as a strategic intermediate in the synthesis of complex natural products are not readily found in the surveyed literature, the oxazole ring itself is a key structural motif in numerous biologically active marine natural products. nih.gov The synthesis of these complex molecules often relies on the construction of the oxazole core at a key stage, followed by further elaboration. The van Leusen oxazole synthesis, which involves the reaction of an aldehyde with TosMIC (tosylmethyl isocyanide), is a common method for constructing the oxazole ring within these synthetic pathways. nih.gov The versatility of the oxazole moiety allows for its incorporation into larger, more complex architectures, highlighting its importance as a building block in natural product synthesis.

Fundamental Understanding of Oxazole-Based Corrosion Inhibition Mechanisms

The integrity of metallic structures is a cornerstone of modern industry, and their protection from degradation is of paramount importance. Among the various strategies to mitigate corrosion, the use of organic inhibitors is a widely adopted and effective method. Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for the protection of steel in acidic environments. Their efficacy is rooted in their molecular structure, which facilitates strong interaction with metal surfaces, thereby impeding the electrochemical processes that drive corrosion.

The primary mechanism of corrosion inhibition by oxazole compounds involves their adsorption onto the metal surface. This process is significantly influenced by the electronic structure of the oxazole ring, which contains both nitrogen and oxygen heteroatoms, as well as π-electrons. These features allow the molecules to coordinate with the metal atoms and form a protective film. The adsorption can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which entails the formation of coordinate bonds through electron sharing between the heteroatoms and the vacant d-orbitals of the metal.

The adsorption process of organic inhibitors on a metal surface can often be described by various adsorption isotherms, such as the Langmuir isotherm. The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) is related to the inhibitor concentration (C) and the adsorption equilibrium constant (K_ads).

Studies on various heterocyclic corrosion inhibitors demonstrate that their effectiveness is closely linked to their molecular structure, including the presence of heteroatoms, aromatic rings, and substituent groups. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic ring attached to the oxazole moiety can significantly influence the electron density on the heteroatoms, thereby affecting the strength of the inhibitor's interaction with the metal surface.

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are instrumental in elucidating the mechanism of corrosion inhibition. PDP studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential (E_corr) and the anodic and cathodic Tafel slopes (βa and βc). A significant shift in E_corr in either the anodic or cathodic direction suggests a primary influence on the respective half-reaction, while a minimal change indicates a mixed-type inhibitor that affects both processes.

EIS measurements provide valuable information about the properties of the protective film and the kinetics of the corrosion process. In a typical Nyquist plot for a corrosion system, the diameter of the semicircle corresponds to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. An increase in the R_ct value in the presence of an inhibitor signifies a reduction in the corrosion rate. The double-layer capacitance (C_dl) also provides insights into the adsorption of the inhibitor molecules. A decrease in C_dl is often attributed to the replacement of water molecules at the metal/solution interface by the organic inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.

Below are representative data tables for analogous heterocyclic corrosion inhibitors, illustrating the type of information obtained from electrochemical studies.

Table 1: Potentiodynamic Polarization Parameters for a Pyrazole Derivative Inhibitor on Carbon Steel in 1 M HCl

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | -456.3 | 55.2 | 120.1 | - |

| 1 x 10⁻⁶ | -460.1 | 54.8 | 118.9 | 45.2 |

| 1 x 10⁻⁵ | -463.5 | 53.9 | 117.5 | 68.7 |

| 1 x 10⁻⁴ | -468.2 | 52.1 | 115.3 | 85.4 |

| 1 x 10⁻³ | -472.8 | 50.9 | 113.8 | 92.1 |

Note: Data is hypothetical and based on trends observed for similar heterocyclic inhibitors.

Table 2: Electrochemical Impedance Spectroscopy Parameters for a Triazole Derivative Inhibitor on Mild Steel in Acidic Medium

| Inhibitor Concentration (ppm) | R_ct (Ω cm²) | C_dl (µF cm⁻²) | Inhibition Efficiency (%) |

| 0 | 50 | 200 | - |

| 10 | 150 | 150 | 66.7 |

| 25 | 400 | 100 | 87.5 |

| 50 | 950 | 70 | 94.7 |

| 100 | 2100 | 50 | 97.6 |

Note: Data is hypothetical and based on trends observed for similar heterocyclic inhibitors.

Exploration in Functional Materials Science, such as Conducting Polymers and Organic Semiconductors

The unique electronic properties of the oxazole ring have also positioned it as a valuable building block in the field of functional materials science, particularly in the design of conducting polymers and organic semiconductors. The incorporation of oxazole moieties into polymer backbones or as substituents on small molecules can significantly influence their electronic and photophysical characteristics, opening up avenues for their application in various electronic devices.